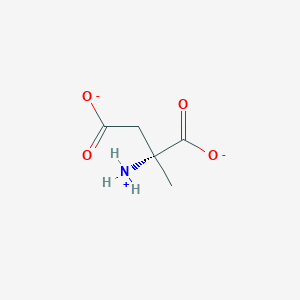
(2S,4S)-2-amino-4-hidroxipentanodioico
Descripción general
Descripción
“(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is also known as allo-gamma-hydroxyglutamic acid and threo-4-hydroxy-l-glutamic acid . It’s a chemical compound with the CAS Number 3913-68-6 .
Molecular Structure Analysis
The molecular structure of a compound is crucial in understanding its properties and reactivity. While specific information on the molecular structure analysis of “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available, techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) are commonly used for structural analysis .Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the transformation of reactants into products under various conditions . Unfortunately, specific information on the chemical reactions involving “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are key to understanding its behavior in different environments. Unfortunately, specific information on the physical and chemical properties of “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available .Aplicaciones Científicas De Investigación
- La incorporación de aminoácidos no canónicos (ncAAs) ha ampliado el repertorio de aminoácidos disponibles para la ingeniería de proteínas. Los investigadores pueden introducir aminoácidos con funcionalidades no nativas, como mangos reactivos bioortogonales (por ejemplo, azidas y alquinos) y cadenas laterales fluoradas hidrófobas .
- Por ejemplo, se ha logrado un reemplazo específico de residuo eficiente de metionina por azidonorleucina en una proteína fluorescente verde diseñada utilizando sistemas de expresión bacteriana. Esto permite la introducción de un solo sitio reactivo para la cicloadición de azida-alquino promovida por tensión .
- El fucoidán, un compuesto natural que se encuentra en las algas marinas, tiene efectos terapéuticos. Una estructura específica de fucoidán contiene una unidad de tetrasacárido que se repite con una columna vertebral de [→3Fuc (2S, 4S) α1→3Fucα1→3Fuc(4S) α1→3Fucα1→]n. Esta estructura se ha asociado con efectos de tratamiento para MetS .
- La separación quiral es crucial para producir compuestos quirales enantioméricamente puros. Los investigadores apuntan a separar los racematos sintetizados por medios químicos. El estudio de las estrategias de separación quiral implica comprender la estereoquímica de las moléculas, incluidos los aminoácidos como (2S,4S)-2-amino-4-hidroxipentanodioico .
Ingeniería de Proteínas y Aminoácidos No Canónicos (ncAAs)
Síndrome Metabólico (MetS) Tratamiento
Estrategias de Separación Quiral
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of (2S,4S)-2-amino-4-hydroxypentanedioic acid is the 6-oxocamphor hydrolase enzyme . This enzyme is found in Rhodococcus sp., a type of bacteria .
Mode of Action
The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This results in the production of the optically active (2R,4S)-beta-campholinic acid .
Biochemical Pathways
It is known that the compound plays a role in the metabolism of the bacterium rhodococcus sp, specifically in the breakdown of the bicyclic beta-diketone 6-oxocamphor .
Result of Action
The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This compound is produced via a retro-Claisen reaction catalyzed by the 6-oxocamphor hydrolase enzyme .
Action Environment
The action of (2S,4S)-2-amino-4-hydroxypentanedioic acid is influenced by the environment in which it is present. The compound is active in the bacterial environment of Rhodococcus sp., where it interacts with the 6-oxocamphor hydrolase enzyme . The efficacy and stability of the compound may be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.
Propiedades
IUPAC Name |
(2S,4S)-2-amino-4-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWQSHEVMSFGY-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3913-68-6, 17093-75-3 | |
| Record name | (4S)-4-Hydroxy-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glutamic acid, 4-hydroxy-, (4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17093-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | allo-gamma-Hydroxyglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















